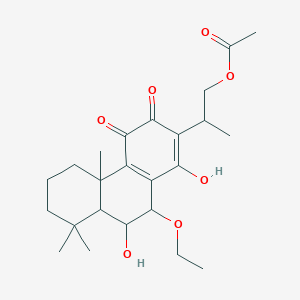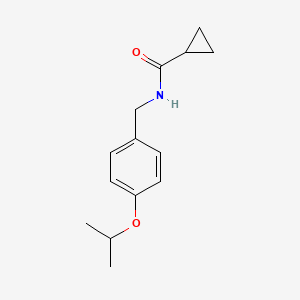
ラデアノシド R8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Raddeanoside R8 (R8) is a naturally occurring triterpenoid glycoside that has been identified in the leaves and stems of Raddea spp., a genus of plants belonging to the family Apocynaceae. R8 has been reported to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-microbial activities. In addition, R8 has been shown to have potential applications in the treatment of various diseases, such as diabetes, cardiovascular disease, and neurodegenerative disorders.
科学的研究の応用
鎮痛効果
ラデアノシド R8は、その潜在的な鎮痛効果について研究されています。 This compoundを含む、サイシン属の根茎から得られる化合物は、動物モデルにおいて疼痛反応を有意に軽減することが研究で示されています {svg_1}。これは、this compoundが新しい鎮痛薬の開発における有望な用途であることを示唆しています。
抗炎症作用
This compoundの抗炎症効果は顕著です。 IL-1β、IL-6、TNF-αなどの炎症性サイトカインの分泌を阻害することが示されています {svg_2}。この性質は、様々な炎症性疾患の治療に有益であり、this compoundを抗炎症薬の研究における貴重な化合物として位置づけています。
急性毒性の軽減
This compoundを含む、サイシン属の根茎の酢処理は、急性毒性を軽減することが判明しています {svg_3}。この解毒プロセスは、this compoundを臨床現場で安全に使用するために重要であり、患者の安全を確保します。
リウマチ治療
伝統的な中国医学では、this compoundを含む植物はリウマチの治療に使用されてきました {svg_4}。この用途に関する現代の研究は、リウマチ疾患の代替治療の開発につながる可能性があります。
サポニン含有量の改変
This compoundはサポニンの種類であり、サイシン属の根茎中のその含有量は、酢処理によって変更できます {svg_5}。これらの変化を理解することは、様々な治療用途におけるthis compoundの薬効を最適化するために役立ちます。
化学組成分析
This compoundの化学組成は広く分析されており、薬理学的研究のための貴重な情報を提供しています {svg_6}。その構造と性質に関する知識は、潜在的に改善された効力と安全性プロファイルを持つアナログを合成するために不可欠です。
作用機序
Target of Action
Raddeanoside R8 is a saponin that can be isolated from the fresh rhizoma of Anemone raddeana Regel The primary targets of Raddeanoside R8 are not explicitly mentioned in the available literature
Mode of Action
It is known that saponins, the class of compounds to which raddeanoside r8 belongs, typically exert their effects by interacting with cell membranes, disrupting their structure, and affecting the function of membrane proteins .
Biochemical Pathways
Saponins are known to interact with various biochemical pathways, often leading to effects such as anti-inflammatory and analgesic activities .
Result of Action
Raddeanoside R8 is known to have anti-inflammatory and analgesic effects . It has been used to treat symptoms such as wind and cold symptoms, hand-foot disease and spasms, joint pain, and ulcer pain . .
生化学分析
Biochemical Properties
Raddeanoside R8 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, Raddeanoside R8 interacts with proteins involved in the inflammatory response, such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β and IL-6), modulating their expression and activity .
Cellular Effects
Raddeanoside R8 exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. Raddeanoside R8 modulates the nuclear factor-kappa B (NF-κB) signaling pathway, leading to reduced expression of pro-inflammatory genes . Furthermore, it affects gene expression by downregulating the expression of cyclin D1, cyclin A, and cyclin B1, which are crucial for cell cycle progression . Raddeanoside R8 also impacts cellular metabolism by inhibiting the production of reactive oxygen species (ROS) and enhancing antioxidant enzyme activity .
Molecular Mechanism
The molecular mechanism of Raddeanoside R8 involves its binding interactions with various biomolecules. Raddeanoside R8 binds to the active sites of COX and LOX enzymes, inhibiting their catalytic activity and reducing the synthesis of pro-inflammatory mediators . Additionally, Raddeanoside R8 interacts with transcription factors such as NF-κB, preventing their translocation to the nucleus and subsequent activation of pro-inflammatory genes . This compound also modulates gene expression by influencing the activity of histone deacetylases (HDACs), leading to changes in chromatin structure and gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Raddeanoside R8 have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its bioactivity for extended periods . Degradation of Raddeanoside R8 can occur under extreme conditions such as high temperature and acidic pH . Long-term studies have shown that Raddeanoside R8 can exert sustained anti-inflammatory effects, with prolonged inhibition of pro-inflammatory cytokine production and reduced oxidative stress in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of Raddeanoside R8 vary with different dosages in animal models. At low doses, Raddeanoside R8 exhibits significant anti-inflammatory and analgesic effects without noticeable toxicity . At higher doses, the compound can induce adverse effects such as gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, with a specific dosage range required to achieve optimal therapeutic outcomes while minimizing toxicity .
Metabolic Pathways
Raddeanoside R8 is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 (CYP) isoforms play a crucial role in the oxidative metabolism of Raddeanoside R8, leading to the formation of metabolites with altered pharmacological properties . These metabolic pathways influence the bioavailability and efficacy of Raddeanoside R8 in vivo .
Transport and Distribution
Raddeanoside R8 is transported and distributed within cells and tissues through various mechanisms. The compound can be taken up by cells via passive diffusion and active transport processes . Transporters such as P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATPs) are involved in the cellular uptake and efflux of Raddeanoside R8 . Once inside the cells, Raddeanoside R8 can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of Raddeanoside R8 plays a crucial role in its activity and function. Raddeanoside R8 is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and signaling molecules . Additionally, Raddeanoside R8 can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors and chromatin-modifying enzymes . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Raddeanoside R8 can be achieved through a multi-step process involving the isolation of key intermediates and their subsequent chemical transformations.", "Starting Materials": [ "Raddeanoside R1", "Raddeanoside R2", "Raddeanoside R3", "Raddeanoside R4", "Raddeanoside R5", "Raddeanoside R6", "Raddeanoside R7" ], "Reaction": [ "Step 1: Raddeanoside R1 is treated with anhydrous hydrogen fluoride (HF) to remove the acetyl group and form the corresponding aglycone.", "Step 2: The aglycone is then subjected to a series of reactions involving selective protection of hydroxyl groups and glycosylation with Raddeanoside R2, R3, R4, R5, R6, and R7 to form the desired intermediate.", "Step 3: The intermediate is then deprotected to remove the protecting groups and form Raddeanoside R8." ] } | |
| 124961-61-1 | |
分子式 |
C65H106O30 |
分子量 |
1367.533 |
製品の起源 |
United States |
Q1: What is the structural characterization of Raddeanoside R8?
A1: Raddeanoside R8 is a newly discovered oleanane-type glycoside isolated from the Chinese folk medicine "Zhu jie xian fu," which is derived from the roots of Anemone raddeana REGEL (Ranunculaceae) []. The study describes its structure as 3-O-alpha-L-rhamnopyranosyl-(1----2)-O-beta-D-glucopyranosyl- (1----2)-alpha-L-arabinopyranosyl oleanolic acid 28-O-alpha-L-rhamnopyranosyl-(1----4)-O-beta-D-glucopyranosyl-(1----6)-beta-D- glucopyranoside []. Unfortunately, the research paper does not provide the molecular formula, weight, or spectroscopic data for Raddeanoside R8. Further research is needed to elucidate these characteristics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(Anilinocarbonyl)anilino]-4-oxobutanoic acid](/img/structure/B1179725.png)

![[(3Ar,4R,5R,6aS)-2-oxo-4-(3-oxodecyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1179732.png)
![4-fluoro-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179734.png)
![2-fluoro-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179739.png)
